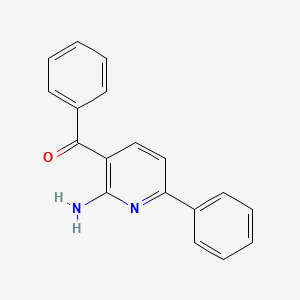
(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of aromatic ketones. This compound features a pyridine ring substituted with an amino group and a phenyl group, along with a phenyl group attached to the methanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-amino-3-cyanopyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major products are typically oxides or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-3-phenylpyridine): Similar structure but lacks the methanone group.
(2-Amino-6-methylpyridin-3-yl)(phenyl)methanone): Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone is unique due to the presence of both an amino group and a phenyl group on the pyridine ring, along with a phenyl group attached to the methanone moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81471-37-6 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(2-amino-6-phenylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14N2O/c19-18-15(17(21)14-9-5-2-6-10-14)11-12-16(20-18)13-7-3-1-4-8-13/h1-12H,(H2,19,20) |
InChI Key |
YLBCOORBRJCMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















